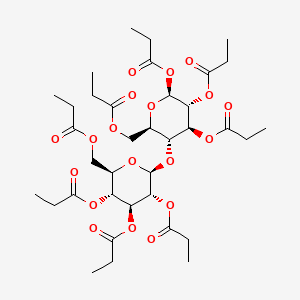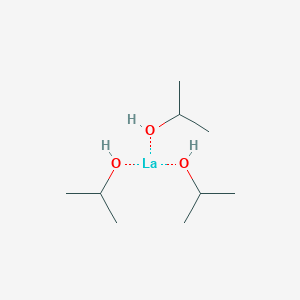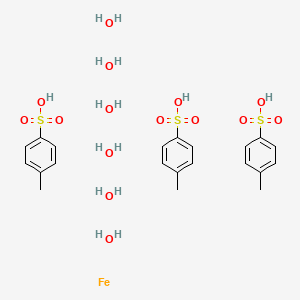![molecular formula C52H44F12FeO2P2 B12060689 (S)-1-{(S)-2-[2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]phenyl]ferrocenyl}-e](/img/structure/B12060689.png)
(S)-1-{(S)-2-[2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]phenyl]ferrocenyl}-e
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-{(S)-2-[2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]phenyl]ferrocenyl}-e is an organophosphine compound that features a ferrocene backbone. Organophosphine compounds are widely used in various fields, including catalysis, materials science, and pharmaceuticals, due to their unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-{(S)-2-[2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]phenyl]ferrocenyl}-e typically involves the following steps:
Preparation of the ferrocene backbone: The ferrocene backbone can be synthesized through the reaction of cyclopentadienyl anion with iron(II) chloride.
Introduction of the phosphine group: The bis(4-methoxy-3,5-dimethylphenyl)phosphine group is introduced through a substitution reaction with the ferrocene backbone.
Chiral resolution: The final step involves the resolution of the chiral centers to obtain the (S)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization may be employed for purification.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the ferrocene backbone is oxidized to ferrocenium.
Reduction: Reduction reactions can convert ferrocenium back to ferrocene.
Substitution: The phosphine group can participate in substitution reactions, where ligands are exchanged.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halides and organometallic compounds are commonly used.
Major Products
Oxidation: Ferrocenium derivatives.
Reduction: Ferrocene derivatives.
Substitution: Various substituted phosphine-ferrocene compounds.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound is used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Materials Science: It is employed in the synthesis of advanced materials with unique electronic and magnetic properties.
Biology and Medicine
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes and receptors.
Biological Probes: It is used as a probe in biological studies to investigate cellular processes and molecular interactions.
Industry
Polymer Synthesis: The compound is used in the synthesis of polymers with specific properties, such as conductivity and thermal stability.
Electronics: It is employed in the development of electronic devices, including sensors and transistors.
Mecanismo De Acción
The mechanism of action of (S)-1-{(S)-2-[2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]phenyl]ferrocenyl}-e involves its interaction with molecular targets such as transition metals and enzymes. The phosphine group acts as a ligand, coordinating with metal centers to form stable complexes. These complexes can then participate in various catalytic and biological processes.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: A widely used organophosphine ligand with similar applications in catalysis.
Ferrocenylphosphine: Another ferrocene-based phosphine compound with comparable reactivity and applications.
Uniqueness
(S)-1-{(S)-2-[2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]phenyl]ferrocenyl}-e is unique due to its chiral centers and specific substitution pattern, which confer distinct reactivity and selectivity in various applications.
Propiedades
Fórmula molecular |
C52H44F12FeO2P2 |
|---|---|
Peso molecular |
1046.7 g/mol |
InChI |
InChI=1S/C47H39F12O2P2.C5H5.Fe/c1-25-15-34(16-26(2)42(25)60-6)63(35-17-27(3)43(61-7)28(4)18-35)41-14-9-8-11-40(41)39-13-10-12-38(39)29(5)62(36-21-30(44(48,49)50)19-31(22-36)45(51,52)53)37-23-32(46(54,55)56)20-33(24-37)47(57,58)59;1-2-4-5-3-1;/h8-24,29H,1-7H3;1-5H;/t29-;;/m0../s1 |
Clave InChI |
LYSMTOMQQHQCKG-UJXPALLWSA-N |
SMILES isomérico |
CC1=CC(=CC(=C1OC)C)P(C2=CC=CC=C2[C]3[CH][CH][CH][C]3[C@H](C)P(C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)C6=CC(=C(C(=C6)C)OC)C.[CH]1[CH][CH][CH][CH]1.[Fe] |
SMILES canónico |
CC1=CC(=CC(=C1OC)C)P(C2=CC=CC=C2[C]3[CH][CH][CH][C]3C(C)P(C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)C6=CC(=C(C(=C6)C)OC)C.[CH]1[CH][CH][CH][CH]1.[Fe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




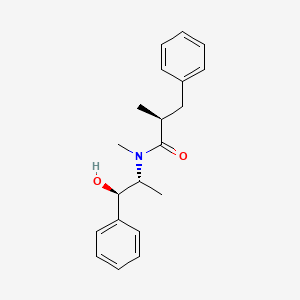


![[3-(Aminomethyl)phenyl]methanamine;prop-2-enenitrile](/img/structure/B12060643.png)
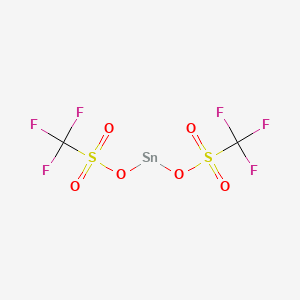
![2-[(3-amino-2-hydroxy-4-phenylbutanoyl)amino]-4-methylpentanoic acid;hydrochloride](/img/structure/B12060651.png)



